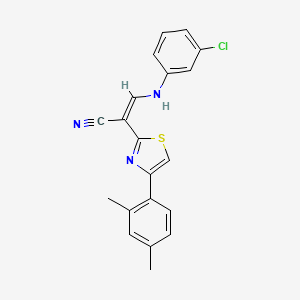

(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

描述

(Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dimethylphenyl group and a (Z)-configured acrylonitrile moiety linked to a 3-chlorophenylamino group.

The Z-configuration of the acrylonitrile group is critical for maintaining planarity in the conjugated system, which may enhance fluorescence or binding affinity in biological targets.

属性

IUPAC Name |

(Z)-3-(3-chloroanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3S/c1-13-6-7-18(14(2)8-13)19-12-25-20(24-19)15(10-22)11-23-17-5-3-4-16(21)9-17/h3-9,11-12,23H,1-2H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXJAMUYVSRFOZ-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound featuring a thiazole moiety that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes:

- A thiazole ring that is known for its diverse biological activities.

- An acrylonitrile group which enhances its reactivity.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of electron-withdrawing groups like chlorine in the phenyl ring enhances these effects by increasing the compound's lipophilicity and cellular uptake .

Case Study:

A study on thiazole derivatives found that modifications at specific positions on the thiazole ring significantly influenced their cytotoxicity. Compounds with halogen substitutions demonstrated enhanced activity against cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | HT29 |

| Compound B | 1.98 ± 1.22 | Jurkat |

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. The incorporation of a chlorophenyl group has been linked to increased activity against various bacterial strains. For example, thiazoles have been effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .

Research Findings:

In vitro studies demonstrated that specific thiazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 8 | MRSA |

| Compound D | 16 | E. coli |

Anticonvulsant Activity

Some thiazole derivatives have shown promise in anticonvulsant activity, suggesting their potential in treating epilepsy and other neurological disorders. The SAR analysis revealed that modifications to the thiazole structure can significantly enhance anticonvulsant efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be largely attributed to its structural components:

- Thiazole Moiety : Essential for antitumor and antimicrobial activities.

- Chlorophenyl Group : Enhances lipophilicity and bioactivity.

- Dimethylphenyl Substituents : Influence the electronic properties and overall reactivity of the compound.

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing thiazole derivatives. For instance, a study demonstrated that a related thiazole-integrated pyridine derivative exhibited significant growth-inhibitory effects on various cancer cell lines, including HT29, with an IC50 value of 2.01 µM . This suggests that similar thiazole-containing compounds may also exhibit potent anticancer activities.

Key Findings:

- Cell Lines Tested: HT29, PC3, MCF-7, HepG2.

- Mechanism of Action: The presence of electron-withdrawing groups (like chlorine) enhances antiproliferative activity.

- Comparative Efficacy: Some thiazole derivatives showed better efficacy than standard chemotherapeutics like 5-fluorouracil.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile can be achieved through various methods such as the Knoevenagel reaction and alkylation reactions. The structure-activity relationship studies indicate that modifications on the thiazole ring significantly influence the biological activity of these compounds.

Synthesis Overview:

- Starting Materials: Aniline derivatives and β-chloroenones.

- Reactions: Knoevenagel condensation followed by cyclization.

- Final Product Characterization: Techniques such as NMR and mass spectrometry are utilized to confirm structure.

Antimicrobial Activity

Beyond anticancer properties, thiazole derivatives have been explored for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit various bacterial strains and show promise against Mycobacterium tuberculosis . This highlights the versatility of thiazole-containing compounds in addressing multiple health concerns.

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications in treating diseases beyond cancer. Its ability to interact with biological targets makes it a candidate for further drug development.

Potential Applications:

- Cancer Treatment: As an anticancer agent.

- Antimicrobial Treatments: Against resistant bacterial strains.

- Other Therapeutic Areas: Potential exploration in anti-inflammatory and analgesic domains.

相似化合物的比较

Substituent Effects on Thiazole and Phenyl Moieties

The target compound can be compared to several analogs with variations in substituent groups (Table 1):

Key Observations:

- Electron-Withdrawing vs.

- Fluorine Substituents: The fluorophenyl-containing compound in exhibits high crystallinity due to fluorine’s electronegativity and small atomic radius, which promotes dense molecular packing. This contrasts with the target compound’s dimethylphenyl group, which likely reduces crystallinity .

- Synthetic Flexibility: highlights a versatile synthesis route for acrylonitriles using aromatic aldehydes, suggesting that the target compound could be synthesized via similar methods by substituting 2,4-dimethylbenzaldehyde .

Stereochemical and Conformational Differences

The Z-configuration in the target compound ensures a planar arrangement of the acrylonitrile group, maximizing conjugation across the thiazole and phenyl rings. This is analogous to the (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile reported in , where planarity enhances fluorescence quantum yield . In contrast, compounds with perpendicular substituents (e.g., one fluorophenyl group in ) exhibit reduced conjugation, altering optical properties .

Aggregation and Emission Properties

This hypothesis is supported by , where bulky substituents in silole derivatives prevent π-π stacking, leading to aggregation-induced emission (AIE) .

常见问题

Q. What are the standard synthetic routes for (Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving thiazole derivatives and acrylonitrile precursors. Key steps include:

- Aza-Michael addition : Reaction of acrylonitrile with substituted anilines (e.g., 3-chloroaniline) to form the aminoacrylonitrile backbone .

- Thiazole ring formation : Cyclization of precursors like 4-(2,4-dimethylphenyl)thiazol-2-amine under controlled conditions (80–120°C) in solvents such as dimethylformamide (DMF) or acetonitrile .

- Optimization : Yield and purity depend on temperature, solvent polarity, and catalyst use (e.g., palladium or copper catalysts). For example, DMF at 100°C improves cyclization efficiency compared to less polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., Z/E configuration via coupling constants) and aromatic proton environments .

- IR spectroscopy : Detects functional groups like nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole ring vibrations .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for confirming stereochemistry .

Q. How is the compound initially screened for biological activity in academic research?

- In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) or anticancer potential using cell viability assays (e.g., MTT on cancer cell lines) .

- Targeted screening : Prioritize enzymes/receptors associated with the thiazole moiety, such as tyrosine kinases or bacterial dihydrofolate reductase .

- Dose-response curves : Establish IC₅₀ values to quantify potency .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclization reactions?

- Electrophilic acrylonitrile moiety : The electron-deficient β-carbon undergoes nucleophilic attack by amines, forming C-N bonds via aza-Michael addition. Substituents on the thiazole ring (e.g., 2,4-dimethylphenyl) stabilize transition states through steric and electronic effects .

- Cyclization pathways : Thiazole formation proceeds via Hantzsch synthesis, where α-haloketones react with thioureas. Nitro or chloro groups on phenyl rings modulate reaction rates by altering electron density .

Q. How can synthesis be optimized to address low yields or impurities in scaled-up reactions?

- Solvent selection : Switch from DMF to acetonitrile for better byproduct solubility, reducing purification challenges .

- Catalyst screening : Test Pd/Cu catalysts to accelerate sluggish steps (e.g., coupling reactions) .

- Process monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Structural analogs : Compare activity of derivatives (e.g., replacing 3-chlorophenyl with nitrophenyl) to isolate substituent effects .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, incubation time) to minimize variability .

- Computational docking : Validate target binding hypotheses when experimental IC₅₀ values conflict with predicted affinities .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes like COX-2 or EGFR, using crystal structures from the PDB .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial potency to guide structural modifications .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How does the thiazole ring’s electronic configuration influence structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., nitro on phenyl rings) enhance thiazole’s electrophilicity, improving interactions with nucleophilic enzyme residues .

- Steric effects : Bulky 2,4-dimethylphenyl groups may restrict rotational freedom, stabilizing bioactive conformations .

- Hammett analysis : Plot substituent σ values against bioactivity to quantify electronic contributions to potency .

Q. What strategies control regioselectivity in functionalizing the acrylonitrile moiety?

- Directing groups : Use ortho-substituted anilines (e.g., 3-chloro) to steer nucleophilic attack to the β-carbon .

- Microwave-assisted synthesis : Enhance regioselectivity in aza-Michael additions by reducing side reactions .

Q. How is the compound’s stability under physiological or storage conditions assessed?

- Forced degradation studies : Expose to heat (40–60°C), light, or pH extremes (1–13) and monitor decomposition via HPLC .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months to simulate shelf life .

- Metabolite profiling : Incubate with liver microsomes to identify hydrolysis or oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。